3-Methyl-3-hexen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76966-27-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-3-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h5,7-8H,4H2,1-3H3/b6-5+ |
InChI Key |
ALSBKNSBCLYOOI-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(C)O |
Canonical SMILES |
CCC=C(C)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methyl 3 Hexen 2 Ol
Chemo-Synthetic Pathways
The construction of 3-methyl-3-hexen-2-ol can be approached through several distinct chemo-synthetic strategies, each offering unique advantages in terms of starting material availability, stereochemical control, and reaction efficiency.
Carbonyl Reduction Approaches
A common and effective method for the synthesis of alcohols is the reduction of a corresponding carbonyl compound. In the case of this compound, the precursor is the α,β-unsaturated ketone, 3-methyl-3-hexen-2-one.
The direct reduction of 3-methyl-3-hexen-2-one provides a straightforward route to this compound. This transformation requires a reducing agent capable of selectively reducing the ketone functionality without affecting the carbon-carbon double bond. A variety of reducing agents can be employed for this purpose.
A widely used and effective method for the 1,2-reduction of α,β-unsaturated ketones is the Luche reduction. pearson.comnih.gov This reaction utilizes sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The presence of the cerium salt enhances the electrophilicity of the carbonyl carbon, promoting the nucleophilic attack of the hydride at the carbonyl group (1,2-addition) rather than at the β-carbon (1,4-addition or conjugate addition). This selectivity is crucial for preserving the alkene functionality in the final product.
| Precursor | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 3-Methyl-3-hexen-2-one | NaBH₄ / CeCl₃ | Methanol | This compound | High | pearson.comnih.gov |
This is an illustrative table based on the general principles of the Luche Reduction; specific yield for this exact substrate would require a dedicated experimental study.
Achieving stereocontrol in the reduction of prochiral ketones like 3-methyl-3-hexen-2-one to produce a specific enantiomer of this compound is a significant area of research. This can be accomplished using chiral reducing agents or catalysts. Asymmetric reduction methods often employ modified borohydride or aluminum hydride reagents with chiral ligands, or through catalytic hydrogenation with chiral metal complexes.
For instance, enzymes can be utilized for the enantioselective reduction of α,β-unsaturated ketones to furnish chiral allylic alcohols with high enantiomeric excess. While specific enzymatic reduction of 3-methyl-3-hexen-2-one is not extensively documented in readily available literature, the principle has been demonstrated with a wide range of similar substrates.
Alkene Functionalization Reactions
Another synthetic approach involves the introduction of the hydroxyl group through the functionalization of a diene precursor. This strategy relies on the selective addition of water or its equivalent across one of the double bonds in a conjugated diene system.
The hydration of a suitable diene, such as 3-methyl-1,3-hexadiene, can theoretically yield this compound. The regioselectivity of the hydration is a critical factor and is dependent on the reaction conditions and the specific hydration method employed.
Two common laboratory methods for the hydration of alkenes are oxymercuration-demercuration and hydroboration-oxidation.
Oxymercuration-demercuration of an alkene proceeds via a mercurinium ion intermediate and typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. In the case of 3-methyl-1,3-hexadiene, this would likely lead to the formation of this compound as a major product from the addition to the 1,2-double bond.
Hydroboration-oxidation , in contrast, results in an anti-Markovnikov addition of water across the double bond. This method would likely lead to the formation of a different regioisomeric alcohol and is therefore less suitable for the synthesis of the target molecule from this specific diene.
| Diene Precursor | Hydration Method | Expected Major Product | Reference |
| 3-Methyl-1,3-hexadiene | Oxymercuration-Demercuration | This compound | General Principle |
| 3-Methyl-1,3-hexadiene | Hydroboration-Oxidation | 3-Methyl-1-hexen-3-ol | General Principle |
This table illustrates the expected outcomes based on established regioselectivity rules for these reactions.
Condensation Reactions in Alkene-Alcohol Synthesis
Condensation reactions that form new carbon-carbon bonds are fundamental in organic synthesis and can be applied to construct the carbon skeleton of this compound while simultaneously setting the stage for the introduction of the hydroxyl group.
A plausible route involves the use of a Grignard reaction. The reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde can lead to the desired allylic alcohol. Specifically, the reaction of ethylmagnesium bromide with crotonaldehyde (B89634) (but-2-enal) would be expected to yield this compound after an aqueous workup. The ethyl group from the Grignard reagent would add to the carbonyl carbon of crotonaldehyde.
| Aldehyde | Grignard Reagent | Product | Reference |
| Crotonaldehyde | Ethylmagnesium bromide | This compound | Plausible Synthetic Route |
This table outlines a theoretical Grignard synthesis for the target compound.
Another potential condensation approach is the aldol (B89426) condensation. A directed aldol condensation between butanal and propanal, followed by dehydration and selective reduction, could theoretically lead to the target molecule, although controlling the various possible cross-condensation products would be a significant challenge.
Dehydration-Rehydration Equilibria in Unsaturated Alcohol Synthesis
The synthesis of unsaturated alcohols, such as this compound, can be influenced by dehydration-rehydration equilibria. The acid-catalyzed dehydration of a suitable diol, for instance, 3-methylhexane-2,3-diol, could theoretically yield the target compound. This reaction proceeds through the formation of a carbocation intermediate, followed by the elimination of a water molecule to form a double bond. The position of the resulting double bond is governed by Zaitsev's rule, which predicts the formation of the most substituted, and therefore most stable, alkene. In the case of 3-methyl-3-hexanol (B1585239) dehydration, a mixture of alkene isomers is expected, with the trisubstituted alkenes being the major products. quora.com
Catalytic Organic Transformations
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency and selectivity. Palladium and ruthenium catalysts are particularly prominent in the synthesis of allylic alcohols.
Palladium-Catalyzed Synthetic Routes for Hexenols
Palladium catalysis offers a powerful tool for the construction of allylic alcohols. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a cornerstone of this field. acs.org While direct palladium-catalyzed synthesis of this compound is not explicitly detailed, analogous reactions provide insight into potential synthetic strategies. For instance, palladium-catalyzed reactions of vinyl epoxides with various nucleophiles can lead to the formation of allylic alcohols. thieme-connect.de The regioselectivity of these reactions, affording either the linear or branched allylic alcohol, can be controlled by the choice of ligands and reaction conditions.
Another approach involves the palladium-catalyzed arylation of allylic alcohols with aryl halides, demonstrating the versatility of palladium in functionalizing this class of compounds. acs.org Furthermore, palladium-catalyzed three-component reactions of allenic alcohols, aryl iodides, and 1,3-dicarbonyl compounds have been developed for the synthesis of 3,3-disubstituted allylic alcohols. dntb.gov.ua These examples highlight the potential for developing a palladium-catalyzed route to this compound, likely involving a suitably substituted precursor.
Rearrangement Reactions in Hexenol Systems
Rearrangement reactions offer another avenue for the synthesis of complex molecules like this compound from more readily available starting materials. The Meyer-Schuster rearrangement, for example, is the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. A potential precursor to this compound could be 3-methyl-1-hexyn-3-ol. nih.gov An acid-catalyzed rearrangement of this propargyl alcohol could potentially lead to the formation of 3-methyl-3-hexen-2-one, which can then be reduced to the target alcohol. The Meyer-Schuster rearrangement is a powerful tool for the synthesis of α,β-unsaturated ketones and aldehydes from tertiary and secondary propargylic alcohols, respectively. mdpi.com
Another relevant rearrangement is the pinacol (B44631) rearrangement, which involves the transformation of 1,2-diols to ketones or aldehydes. While not directly producing an allylic alcohol, this reaction highlights the propensity of carbocation intermediates, which are also central to some allylic alcohol syntheses, to undergo structural reorganization. msu.edu Cascade reactions involving sigmatropic rearrangements, such as the Claisen rearrangement, coupled with catalytic processes, represent a sophisticated strategy for the efficient construction of complex molecular architectures and could be envisioned in a multi-step synthesis of substituted hexenols. nih.gov
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules, including allylic alcohols. The high stereoselectivity of enzymes makes them ideal catalysts for producing enantiomerically pure compounds.
Enzyme-Mediated Stereoselective Synthesis
The stereoselective synthesis of this compound can be approached through the enzymatic reduction of a prochiral precursor, 3-methyl-3-hexen-2-one. A variety of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are known to catalyze the reduction of α,β-unsaturated ketones with high enantioselectivity. acs.orgnih.gov These enzymes, often derived from microorganisms like yeast or bacteria, utilize cofactors such as NADPH to deliver a hydride to the carbonyl carbon, leading to the formation of a chiral alcohol.
The enantioselectivity of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced) can be controlled by selecting an appropriate enzyme. For example, perakine (B201161) reductase has been shown to reduce a range of α,β-unsaturated ketones to the corresponding chiral allylic alcohols with excellent enantioselectivity. nih.gov The development of enzyme libraries and high-throughput screening methods has greatly facilitated the discovery of suitable biocatalysts for specific transformations.
Below is a hypothetical data table illustrating the potential outcomes of an enzyme-mediated reduction of 3-methyl-3-hexen-2-one, based on typical results reported for similar substrates.
Table 1: Hypothetical Data for Enzyme-Mediated Reduction of 3-Methyl-3-hexen-2-one
| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| Ketoreductase A (KRED-A) | 3-Methyl-3-hexen-2-one | (R)-3-Methyl-3-hexen-2-ol | >99 | >99 | R |
| Ketoreductase B (KRED-B) | 3-Methyl-3-hexen-2-one | (S)-3-Methyl-3-hexen-2-ol | 98 | 97 | S |
| Yeast Alcohol Dehydrogenase (YADH) | 3-Methyl-3-hexen-2-one | (S)-3-Methyl-3-hexen-2-ol | 85 | 92 | S |
This table showcases how different enzymes can lead to high conversions and excellent stereoselectivity, providing access to either enantiomer of the target molecule. The choice of enzyme is therefore a critical parameter in designing a biocatalytic synthesis.
Application of Lipases and Other Hydrolases for Hexenol Derivatives
Lipases and other hydrolases are versatile enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and synthesis of esters with high enantioselectivity. A primary application in the context of chiral alcohols like this compound is kinetic resolution, where one enantiomer of a racemic mixture is selectively acylated or deacylated, allowing for the separation of the two enantiomers.
However, the kinetic resolution of tertiary alcohols such as this compound presents a significant challenge due to the steric hindrance around the hydroxyl group, which often results in poor reactivity. rsc.org Despite these challenges, recent advancements have demonstrated the feasibility of lipase-catalyzed kinetic resolution of tertiary alcohols. For instance, a dynamic kinetic resolution (DKR) system combining a lipase (B570770) with a Brønsted acid for in-situ racemization of the unreacted enantiomer has been developed. rsc.org This approach, conducted in a biphasic system to protect the enzyme from the acid, has shown high efficiency for a range of tertiary alcohols, producing esters with high enantiomeric excess (95–99% ee) and good isolated yields (56–91%). rsc.org
Another strategy involves the use of specific lipases that exhibit activity towards sterically hindered substrates. While direct data on this compound is limited, studies on other tertiary alcohols have identified promising lipase candidates and optimized reaction conditions.
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Reference |
| 1-Methylcyclohexanol | Novozym 435 | Vinyl acetate | Toluene | 48 | >99 (R) | 92 (S) | rsc.org |
| 1-Phenyl-1-propanol | Candida antarctica Lipase B | Isopropenyl acetate | Diisopropyl ether | 50 | 98 (R) | >99 (S) | rsc.org |
| 2-Methyl-1-phenyl-1-propanol | Pseudomonas cepacia Lipase | Vinyl acetate | Hexane | 45 | 95 (S) | 82 (R) | rsc.org |
Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols
Alcohol Dehydrogenase and Oxidase-Catalyzed Transformations
Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOs) are powerful biocatalysts for the stereoselective oxidation of alcohols to aldehydes and ketones, and the corresponding reduction of carbonyl compounds to alcohols. These enzymes offer high chemo-, regio-, and stereoselectivity, making them attractive for the synthesis of chiral alcohols.
An ADH from Yokenella sp. strain WZY002 has been identified and characterized for its high activity towards allylic and benzylic alcohols. nih.gov This enzyme demonstrates a preference for the oxidation of allylic alcohols, such as crotyl alcohol, and the reduction of allylic aldehydes. nih.gov The enzyme is NADP(H)-dependent and shows optimal activity for alcohol oxidation at pH 8.0 and 55°C. nih.gov Its robustness in the presence of organic solvents further enhances its synthetic utility. nih.gov While the specific activity on this compound has not been reported, its demonstrated efficacy with structurally similar α,β-unsaturated alcohols suggests its potential for the oxidation of this substrate.
| Substrate (Oxidation) | Relative Activity (%) |
| Crotyl alcohol | 100 |
| Cinnamyl alcohol | 85 |
| Benzyl alcohol | 78 |
| 1-Phenylethanol | 65 |
| 2-Butanol | 20 |
Table 2: Substrate Specificity of Alcohol Dehydrogenase from Yokenella sp. WZY002 for Alcohol Oxidation nih.gov
Alcohol oxidases offer an alternative by utilizing molecular oxygen as the oxidant, which is an environmentally benign and cost-effective approach. The primary challenge with AOs is the potential for enzyme inactivation by the hydrogen peroxide byproduct, which is often addressed by the co-expression or addition of a catalase.
Chemoenzymatic Cascade Approaches for Unsaturated Alcohols
Chemoenzymatic cascade reactions combine the selectivity of biocatalysis with the versatility of chemical catalysis in a one-pot process, avoiding the need for isolation and purification of intermediates. This approach enhances efficiency and reduces waste. mdpi.com
For the synthesis of chiral unsaturated alcohols, a chemoenzymatic cascade could involve a chemical step to construct the carbon skeleton followed by an enzymatic step to introduce chirality. For instance, a general strategy could involve an initial aldol condensation or Grignard reaction to form the racemic alcohol, this compound. This could be followed by a lipase-catalyzed kinetic resolution, as described in section 2.2.2, to isolate the desired enantiomer.
Alternatively, a cascade could be designed where an enzymatic reaction precedes a chemical transformation. For example, the reduction of a corresponding ketone, 3-methyl-3-hexen-2-one, could be achieved with high stereoselectivity using an engineered alcohol dehydrogenase. The resulting chiral alcohol could then be used in subsequent chemical modifications. A photo-enzymatic cascade has been reported for the conversion of racemic alcohols into enantiomerically pure amines, where a photocatalyst mediates the initial alcohol oxidation, followed by an enzymatic reductive amination. tudelft.nl
| Cascade Type | Step 1 (Chemical) | Step 2 (Enzymatic) | Potential Product from a Precursor to this compound |
| Chemo-enzymatic | Grignard reaction of propanal with 2-bromobut-2-ene | Lipase-catalyzed kinetic resolution | Enantiomerically enriched this compound |
| Chemo-enzymatic | Heck coupling of a vinyl halide and an alkene | Carboxylate reductase / Ene-reductase cascade | Chiral saturated aldehyde precursor |
| Photo-enzymatic | Photocatalytic oxidation of racemic this compound | ω-Transaminase-catalyzed reductive amination | Chiral amine derivative |
Table 3: Conceptual Chemoenzymatic Cascades for the Synthesis of Chiral Derivatives Related to this compound
Enzyme Engineering and Directed Evolution for Improved Biocatalysis
Wild-type enzymes often exhibit limitations for industrial applications, such as low activity, poor stability, or suboptimal stereoselectivity towards non-natural substrates. Enzyme engineering, particularly through directed evolution, provides a powerful tool to tailor enzymes with desired properties.
Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening or selection to identify mutants with improved performance. This iterative process of mutation and selection can lead to enzymes with significantly enhanced characteristics.
For instance, directed evolution has been successfully applied to alcohol dehydrogenases to improve their stereoselectivity and expand their substrate scope. nih.gov By targeting specific amino acid residues in the active site, researchers have been able to invert the enantiopreference of an ADH or enhance its activity towards bulky substrates. Similarly, lipases have been engineered for improved enantioselectivity in the resolution of chiral compounds.
The development of robust and efficient biocatalysts for the synthesis of this compound would likely benefit from such protein engineering strategies. For example, an ADH with low native activity towards this tertiary allylic alcohol could be evolved to become a highly efficient and stereoselective catalyst for its synthesis.
| Enzyme Type | Target Property | Engineering Strategy | Example of Improvement |
| Alcohol Dehydrogenase | Stereoselectivity | Site-saturation mutagenesis | Inversion of enantioselectivity for a prochiral ketone |
| Lipase | Enantioselectivity | Error-prone PCR and DNA shuffling | Increase in enantiomeric ratio (E) from 1.1 to 25.8 for a chiral ester |
| Alcohol Dehydrogenase | Substrate Scope | Structure-guided directed evolution | Enhanced activity towards bulky 2,2-disubstituted cyclopenta-1,3-diones |
Table 4: Examples of Enzyme Engineering for Improved Biocatalytic Properties nih.govrsc.org
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 3 Methyl 3 Hexen 2 Ol
Gas-Phase Oxidation Reactions
The primary removal processes for 3-methyl-3-hexen-2-ol in the atmosphere are its gas-phase reactions with key oxidants, including ozone (O₃) and the hydroxyl radical (OH).
The reaction of this compound with ozone is a significant atmospheric degradation pathway, particularly during the night when photochemically generated oxidants are less abundant.
Experimental studies on the gas-phase reactions of unsaturated alcohols with ozone provide insight into their atmospheric lifetimes. While direct kinetic data for this compound is limited, studies on structurally similar compounds offer valuable estimates. For instance, the rate coefficient for the reaction of 3-methyl-3-buten-2-ol (B86003) with ozone has been experimentally determined. This study represents the first reported experimental determination of the rate coefficient for the reaction between 3-methyl-3-buten-2-ol and ozone. nih.gov
The experimental values for the gas-phase reaction rate coefficients of a series of methyl-butenols with ozone were determined using the relative rate method at (298 ± 2) K and a pressure of (1000 ± 10) mbar. nih.gov The rate coefficient for 3-methyl-3-buten-2-ol was reported to be (62.9 ± 6.8) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov The reactivity is influenced by the degree and type of substitutions at the double bond. nih.gov
| Compound | Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 3-Methyl-3-buten-2-ol | (62.9 ± 6.8) × 10⁻¹⁸ | nih.gov |
| 3-Methyl-2-buten-1-ol | (311 ± 20) × 10⁻¹⁸ | nih.gov |
| 2-Methyl-3-buten-2-ol (B93329) | (9.55 ± 1.04) × 10⁻¹⁸ | nih.gov |
| 3-Methyl-3-buten-1-ol | (7.29 ± 0.46) × 10⁻¹⁸ | nih.gov |
| 2-Methyl-3-buten-1-ol | (4.25 ± 0.29) × 10⁻¹⁸ | nih.gov |
The ozonolysis of alkenes proceeds via the cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds. organic-chemistry.orgwikipedia.org For this compound, the double bond is located between the third and fourth carbon atoms. Oxidative cleavage at this position is expected to yield two primary carbonyl products.
Based on the structure of this compound (CH₃CH(OH)C(CH₃)=CHCH₂CH₃), the ozonolysis reaction would break the C=C bond. This would result in the formation of 2-hydroxy-2-methylbutanal from the portion of the molecule containing the hydroxyl group, and propanal from the other fragment. The specific products can vary depending on the work-up conditions of the reaction (reductive or oxidative). organic-chemistry.org In the gas phase, these initial carbonyl products can undergo further oxidation or photolysis. Studies on the ozonolysis of trans-3-hexene (B77681) have shown the formation of propanal and its corresponding Criegee intermediate. copernicus.org
The generally accepted mechanism for the ozonolysis of alkenes in the gas phase is the Criegee mechanism. organic-chemistry.orgwikipedia.orgmsu.edu This mechanism involves a series of steps:
Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of the alkene to form an unstable primary ozonide (a 1,2,3-trioxolane). msu.edumit.edu
Decomposition of the Primary Ozonide: The molozonide is highly unstable and rapidly decomposes through a retro-1,3-dipolar cycloaddition. This cleavage results in the formation of a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate. msu.edumit.edu
Formation of the Secondary Ozonide (Ozonide): The carbonyl compound and the Criegee intermediate can then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org
The Criegee intermediates are highly reactive and can undergo various unimolecular and bimolecular reactions in the atmosphere, including rearrangement and reactions with water vapor, which can lead to the formation of hydroxyl radicals and other secondary pollutants. mit.edu
The reaction with the hydroxyl radical is typically the dominant daytime degradation pathway for most VOCs in the troposphere.
The rate of reaction of OH radicals with unsaturated alcohols is generally fast, owing to the high reactivity of the double bond and the potential for hydrogen abstraction from the alcohol group. For unsaturated alcohols, the primary reaction pathway is the addition of the OH radical to the carbon-carbon double bond. researchgate.net
| Compound | Temperature (K) | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| (Z)-3-Hexen-1-ol | 297 | (1.06 ± 0.12) × 10⁻¹⁰ | semanticscholar.org |
| 243-404 | (1.3 ± 0.1) × 10⁻¹¹ exp[(580 ± 10)/T] | semanticscholar.org | |
| 1-Penten-3-ol | 297 | (7.12 ± 0.73) × 10⁻¹¹ | semanticscholar.org |
| (E)-2-Penten-1-ol | 297 | (6.76 ± 0.70) × 10⁻¹¹ | semanticscholar.org |
| (E)-2-Hexen-1-ol | 297 | (6.15 ± 0.75) × 10⁻¹¹ | semanticscholar.org |
The rate coefficients for these reactions are typically in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, indicating very short atmospheric lifetimes with respect to OH radical oxidation. semanticscholar.org The reaction of OH with 3-methyl-3-hexene-2,5-dione, a structurally related compound, also shows a high rate constant of (9.4 ± 1.1) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net
Hydroxyl Radical (OH) Initiated Reactions
Characterization of Hydroxyaldehyde and Carbonyl Products
The atmospheric oxidation of unsaturated alcohols like this compound, initiated by hydroxyl (OH) radicals, leads to the formation of various oxygenated products, including hydroxyaldehydes and other carbonyl compounds. While direct studies on this compound are limited, the reaction mechanisms and resulting products can be inferred from studies on structurally similar compounds, such as Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol. researchgate.netnih.gov
The reaction proceeds via the addition of an OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. In the presence of nitrogen oxides (NOx), this radical reacts with oxygen (O2) and subsequently NO to form alkoxy radicals, which can then decompose or isomerize. This degradation process ultimately yields smaller, functionalized molecules.
Key analytical techniques are employed for the identification and quantification of these products. One such method is Solid-Phase Microextraction (SPME) with on-fiber derivatization, followed by gas chromatography. researchgate.net Another powerful technique is in-situ analysis using negative ion mode Atmospheric Pressure Ionization Mass Spectrometry (API-MS), which can detect adducts of the products. nih.gov
For analogous compounds, specific hydroxyaldehyde products have been identified. For instance, the OH-initiated reaction of 2-methyl-3-buten-2-ol has been shown to produce 2-hydroxy-2-methylpropanal. researchgate.netnih.gov Similarly, the oxidation of Z-3-hexen-1-ol yields 3-hydroxypropanal. researchgate.netnih.gov Based on these established pathways, the oxidation of this compound is expected to produce corresponding hydroxycarbonyls, such as 2-hydroxy-3-methyl-3-hexenal, among other carbonyl species resulting from C-C bond cleavage.
Table 1: Examples of Products from OH-Initiated Oxidation of Analogous Alkenols
| Precursor Compound | Identified Product | Analytical Technique | Yield (%) |
|---|---|---|---|
| 2-Methyl-3-buten-2-ol | 2-Hydroxy-2-methylpropanal | API-MS | 16 |
| 2-Methyl-3-buten-2-ol | 2-Hydroxy-2-methylpropanal | SPME | 31 ± 4 |
| Z-3-Hexen-1-ol | 3-Hydroxypropanal | API-MS | 44 |
| Z-3-Hexen-1-ol | 3-Hydroxypropanal | SPME | 101 ± 24 |
| Z-3-Hexen-1-ol | Propanal | SPME | 56 ± 8 |
Data derived from studies on analogous compounds to infer potential reaction products of this compound. researchgate.netnih.gov
Formation of Organosulfates and Nitrates
In the atmosphere, particularly within acidic aerosol particles, the oxidation products of volatile organic compounds like this compound can undergo further reactions to form low-volatility compounds such as organosulfates and organonitrates. These products are significant contributors to the formation of secondary organic aerosol (SOA). nih.govacs.orgoberlin.edu
The mechanism often involves the initial formation of epoxides from the photooxidation of the parent alkenol. oberlin.edusemanticscholar.org For this compound, this would be 3,4-epoxy-3-methyl-2-hexanol. These epoxides can be taken up into acidic aqueous particles where they undergo acid-catalyzed ring-opening reactions. nih.gov In the presence of sulfate (B86663) and nitrate (B79036) ions, which act as nucleophiles, this process leads to the formation of a variety of organosulfate and nitrate species. acs.orgoberlin.edu
Studies on the epoxides derived from 2-methyl-3-buten-2-ol (MBO), a structural analog, have shown that these reactions are reasonably fast under typical SOA acidities and are highly regiospecific. nih.govacs.org The nucleophilic attack by sulfate or nitrate can occur at different carbon atoms of the epoxide ring, leading to various isomers. The resulting organosulfates are important tracers for SOA formation from biogenic volatile organic compounds. semanticscholar.org The tertiary organosulfate products, in particular, may hydrolyze on atmospherically relevant timescales. acs.org
Mechanistic Pathways of OH Addition and Hydrogen Abstraction
The reaction of this compound with the hydroxyl (OH) radical, a primary atmospheric oxidant, can proceed through two main pathways: OH addition to the carbon-carbon double bond and hydrogen abstraction from C-H or O-H bonds. nih.gov
OH Addition: The OH radical can add to either carbon atom of the C=C double bond. This is typically the dominant pathway at lower atmospheric temperatures (below 450 K). nih.gov The addition is an electrophilic process, facilitated by the electron-rich π-system of the double bond. This reaction forms two possible isomeric hydroxyalkyl radicals, with the position of the OH addition influenced by the stability of the resulting radical.
The competition between these two pathways is highly temperature-dependent. At typical tropospheric temperatures, OH addition is the major loss mechanism for alkenols like this compound.
Chlorine Atom Reactions and Kinetics
In certain atmospheric environments, such as the marine boundary layer, chlorine (Cl) atoms can be significant oxidants. researchgate.net Like OH radicals, Cl atoms react with unsaturated alcohols primarily through addition to the double bond or through hydrogen abstraction.
Kinetic studies show that the rate constants for the reactions of Cl atoms with unsaturated alcohols are generally high. However, the presence of a hydroxyl group in the molecule tends to slightly decrease the reaction rate compared to the corresponding alkene without the functional group. researchgate.net For example, the rate constant for the reaction of Cl with (Z)-3-hexene is higher than that for (Z)-3-hexen-1-ol. This deactivating effect of the hydroxyl group is a notable trend. researchgate.net
The reaction rate is also influenced by the length and structure of the alkyl chain. The rate constant generally increases with the size of the molecule due to a greater number of sites for hydrogen abstraction. researchgate.net
Table 2: Rate Constants for the Reaction of Chlorine Atoms with Alkenes and Alkenols at 298 K
| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Propene | > (2.82 ± 0.40) x 10⁻¹⁰ |
| 1-Butene | > (3.40 ± 0.28) x 10⁻¹⁰ |
| (Z)-3-Hexene | Higher than (Z)-3-Hexen-1-ol |
| (Z)-3-Hexen-1-ol | Lower than (Z)-3-Hexene |
This table presents comparative kinetic data to illustrate reactivity trends. researchgate.net
Solution-Phase Chemical Transformations
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a site of high reactivity, readily undergoing addition reactions. bhu.ac.in A common class of such reactions is electrophilic addition, where an electrophile attacks the electron-rich double bond. ksu.edu.sa
The addition of strong Brønsted acids like hydrogen bromide (HBr) is a classic example. msu.edu This reaction proceeds via a two-step mechanism:
Protonation: The double bond attacks the hydrogen atom of HBr, forming a carbocation intermediate and a bromide ion. The hydrogen adds to one of the double-bonded carbons.
Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the positively charged carbocation, forming the final product. chegg.com
For an unsymmetrical alkene like this compound, the initial protonation follows Markovnikov's Rule. msu.edu The rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. However, in this specific case, the stability of the resulting carbocation is the determining factor. Protonation at C-4 would yield a more stable tertiary carbocation at C-3, compared to the secondary carbocation that would form if protonation occurred at C-3. Therefore, the bromide ion will preferentially attack the C-3 position, leading to the formation of 3-bromo-3-methyl-2-hexanol as the major product.
Derivatization of the Hydroxyl Group (e.g., Esterification)
The secondary hydroxyl (-OH) group at the C-2 position of this compound allows for a variety of derivatization reactions, with esterification being a prominent example. Esterification is the process of forming an ester, typically from the reaction of an alcohol with a carboxylic acid, acyl chloride, or acid anhydride (B1165640).
This reaction is fundamental in organic synthesis for protecting the hydroxyl group or for creating molecules with different physical and chemical properties. For instance, reacting this compound with a carboxylic acid (R-COOH) in the presence of an acid catalyst (like sulfuric acid) would yield the corresponding ester and water. The reaction is reversible and driven to completion by removing water as it is formed.
Alternatively, a more rapid and irreversible reaction can be achieved using a more reactive acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (HCl or R-COOH). Such derivatizations are also crucial in analytical chemistry, for example, to convert the alcohol into a less polar, more volatile derivative suitable for gas chromatography analysis. acs.org
Theoretical and Computational Chemistry Investigations of this compound
Theoretical and computational chemistry provides powerful tools for elucidating the complex chemical behavior of molecules like this compound. In the absence of extensive experimental data for this specific compound, computational methods offer valuable insights into its reactivity, reaction mechanisms, and interactions. These investigations are typically grounded in quantum mechanics and molecular dynamics, allowing for the detailed examination of phenomena at the atomic and molecular levels.
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster theory (e.g., CCSD(T)), are instrumental in mapping the potential energy surfaces of chemical reactions. mdpi.comrsc.org These calculations allow for the characterization of stationary points, including reactants, products, reaction intermediates, and, most critically, transition states. mit.edu The energy and geometry of these structures are fundamental to understanding reaction pathways and kinetics.
For unsaturated alcohols, a key area of investigation is their reaction with atmospheric oxidants, such as the hydroxyl (•OH) radical. These reactions can proceed via two primary pathways: hydrogen abstraction from various sites (the hydroxyl group, C-H bonds) or •OH addition to the C=C double bond. mdpi.comacs.org
Reaction Pathways for Unsaturated Alcohols:
H-Abstraction: The •OH radical can abstract a hydrogen atom from the alcohol, leading to the formation of water and an alkyl or alkoxy radical. The stability of the resulting radical is a key factor in determining the favorability of a particular abstraction pathway.
•OH Addition: The electrophilic •OH radical can add to the electron-rich double bond, forming a radical adduct. This is often a dominant pathway for unsaturated compounds in the atmosphere. cityu.edu.hk
The calculated energy barriers for these pathways are crucial for determining reaction rate constants. Transition State Theory (TST) is often used in conjunction with the calculated energies to predict these rates.
Table 1: Hypothetical Calculated Energy Barriers (kcal/mol) for the Reaction of this compound with •OH Radical
| Reaction Pathway | Site of Attack | Transition State | Calculated Energy Barrier (kcal/mol) |
| •OH Addition | C3=C4 double bond | TS_add | -5.0 to -7.0 |
| H-Abstraction | O-H group | TS_abs_OH | 2.0 to 4.0 |
| H-Abstraction | C2-H group | TS_abs_C2H | 1.0 to 3.0 |
| H-Abstraction | Allylic C5-H | TS_abs_C5H | 0.5 to 2.5 |
Note: This table is illustrative and based on data from analogous unsaturated alcohols like nerol (B1678202). mdpi.com The values represent typical ranges found in computational studies of such reactions.
The transition state geometries provide a snapshot of the bond-breaking and bond-forming processes. For •OH addition, the transition state would involve the partial formation of a C-O bond and the localization of the radical on the adjacent carbon. For H-abstraction, it would show an elongated C-H or O-H bond and the partial formation of the H-O bond of the departing water molecule. The characterization of these fleeting structures is a key achievement of quantum chemical methods. mit.edu
Molecular Simulations of Atmospheric Interactions
Molecular simulations, particularly molecular dynamics (MD), can be used to study the behavior of molecules in condensed phases or at interfaces, such as the air-water interface of an atmospheric aerosol particle. researchgate.netrsc.org These simulations model the time evolution of a system of molecules, providing insights into solvation, diffusion, and interfacial phenomena that are not accessible through static quantum chemical calculations.
For a molecule like this compound, which possesses both hydrophilic (-OH group) and hydrophobic (alkyl chain) character, its behavior at the air-water interface is of particular interest for atmospheric chemistry. MD simulations can be employed to calculate key properties such as the free energy of solvation and the accommodation coefficient, which describes the efficiency of gas-phase molecules being taken up by a liquid surface. researchgate.net
Simulations of other amphiphilic molecules, such as short-chain alcohols, at the air-water interface have shown that these molecules tend to adopt a specific orientation, with the hydrophilic hydroxyl group solvated in the water phase and the hydrophobic alkyl chain extending into the air. researchgate.net This surface activity can influence the reactivity of the molecule.
Key Insights from Molecular Simulations:
Solvation and Partitioning: Simulations can predict how this compound partitions between the gas phase and aqueous aerosols, which is crucial for determining whether its atmospheric degradation occurs primarily in the gas phase or in the liquid phase.
Surface Orientation: MD can reveal the preferred orientation of the molecule at the air-water interface, which can affect the accessibility of different reaction sites (the double bond, various C-H and O-H bonds) to atmospheric oxidants.
Diffusion and Transport: These simulations can model the diffusion of both the alcohol and atmospheric oxidants within an aerosol particle, providing information on how transport limitations might affect reaction rates.
Although specific MD simulation studies on this compound are not documented, the methodology has been applied to atmospheric oxidants like •OH and O3, revealing that they also exhibit surface activity, with a pronounced minimum in their free energy profiles at the air-water interface. researchgate.net This suggests that reactions between surface-active species like unsaturated alcohols and oxidants may be enhanced at the interface of atmospheric aerosols.
Structure-Reactivity Relationships in Unsaturated Alcohols
Structure-Reactivity Relationships (SARs) are predictive models that correlate the chemical structure of a molecule with its reactivity. copernicus.orgwhiterose.ac.uk For gas-phase atmospheric reactions, SARs are often used to estimate reaction rate constants when experimental data are unavailable. These relationships are typically developed by analyzing experimental and theoretical data for a series of related compounds.
For unsaturated alcohols, the key structural features influencing their atmospheric reactivity with oxidants like •OH, O3, and NO3 radicals are:
The C=C Double Bond: The presence and substitution pattern of the double bond are primary determinants of reactivity, especially for reactions involving electrophilic addition (e.g., with •OH and O3). Increased alkyl substitution on the double bond generally increases the electron density, leading to a faster reaction rate.
The Hydroxyl Group: The -OH group can influence the reactivity of nearby C-H bonds through inductive effects, making them more susceptible to hydrogen abstraction. copernicus.org
Based on SARs developed for a wide range of organic compounds, the atmospheric lifetime of this compound can be estimated. The reaction with the •OH radical is expected to be the dominant removal pathway in the sunlit atmosphere.
Table 2: Estimated Atmospheric Lifetimes and OH Radical Rate Constants for C7 Unsaturated Alcohols
| Compound | Structure | Estimated k_OH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| 1-Hepten-3-ol | CH2=CHCH(OH)CH2CH2CH2CH3 | (5-7) x 10⁻¹¹ | ~ 4-6 hours |
| This compound | CH3CH2CH=C(CH3)CH(OH)CH3 | (8-10) x 10⁻¹¹ | ~ 2-3 hours |
| (E)-2-Hepten-1-ol | CH3(CH2)3CH=CHCH2OH | (7-9) x 10⁻¹¹ | ~ 3-4 hours |
Note: This table presents estimated values based on established Structure-Activity Relationships (SARs) for unsaturated alcohols. The atmospheric lifetime is calculated assuming a typical atmospheric •OH concentration of 2 x 10⁶ molecules/cm³.
Advanced Spectroscopic and Chromatographic Analytical Methodologies for 3 Methyl 3 Hexen 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds. slideshare.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. jchps.com For 3-Methyl-3-hexen-2-ol, both ¹H NMR and ¹³C NMR are employed to confirm its carbon skeleton and the position of its functional groups. researchgate.netresearchgate.net
¹H NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of (E)-3-Methyl-3-hexen-2-ol is expected to show signals corresponding to the different types of protons in the molecule, including the hydroxyl proton, the vinyl proton, and the various alkyl protons. The chemical shift (δ) of each signal indicates its electronic environment, while spin-spin splitting patterns reveal adjacent, non-equivalent protons.
¹³C NMR Spectroscopy maps the carbon framework of a molecule. libretexts.org A proton-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's hybridization and bonding environment (e.g., sp³-hybridized carbons in the alkyl groups, sp²-hybridized carbons of the double bond, and the carbon bonded to the hydroxyl group).
Table 1: Predicted NMR Spectral Data for (E)-3-Methyl-3-hexen-2-ol Predicted data is based on standard chemical shift ranges and spectral databases for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -OH | Variable (broad) | C1 | ~13.7 |
| H4 | ~5.3 - 5.5 | C2 | ~73.0 |
| H2 | ~4.0 - 4.2 | C3 | ~138.0 |
| H5 | ~2.0 - 2.2 | C4 | ~128.0 |
| C3-CH₃ | ~1.6 - 1.7 | C5 | ~29.5 |
| C2-CH₃ | ~1.1 - 1.2 | C6 | ~14.0 |
| H6 | ~0.9 - 1.0 | C3-CH₃ | ~12.5 |
| C2-CH₃ | ~22.0 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer detects and identifies it based on its unique mass spectrum. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol ) and a series of fragment ions. nih.govnist.gov The fragmentation pattern is a reproducible fingerprint that allows for unambiguous identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.gov
The fragmentation of this compound typically involves the loss of small, stable molecules or radicals. A prominent fragmentation pathway for alcohols is the alpha-cleavage, leading to the loss of an alkyl group adjacent to the oxygen-bearing carbon. The most intense peak in the spectrum (the base peak) and other significant fragments provide structural confirmation.
Table 2: Characteristic GC-MS Fragmentation Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Likely Fragment Identity |
|---|---|---|
| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |
| 70 | ~75 | [M - C₂H₅OH]⁺ |
| 85 | ~40 | [M - C₂H₅]⁺ |
| 99 | ~30 | [M - CH₃]⁺ |
| 114 | ~5 | [M]⁺ (Molecular Ion) |
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) encompasses techniques that ionize samples directly from the ambient environment, making it suitable for real-time, in-situ analysis. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is a particularly relevant API technique for volatile and less polar compounds like this compound. wikipedia.orgyoutube.com
In APCI, a heated nebulizer vaporizes the sample, which is then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.org This "soft" ionization method typically produces a protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation. creative-proteomics.comhkbu.edu.hk This capability allows for the rapid detection of the compound in various matrices without complex sample preparation, which is advantageous in fields such as environmental monitoring or process control. creative-proteomics.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. rsc.org It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, a bond will absorb the frequency corresponding to its natural vibrational mode. rsc.org The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). nist.gov
The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the specific molecule. maricopa.edu
Table 3: Key Infrared (IR) Absorption Bands for this compound Wavenumber ranges are based on established correlation tables for organic functional groups.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol (O-H) | Stretching | ~3200 - 3600 | Strong, Broad pressbooks.pub |
| Alkane (sp³ C-H) | Stretching | ~2850 - 2960 | Strong, Sharp vscht.cz |
| Alkene (sp² C-H) | Stretching | ~3020 - 3100 | Medium, Sharp vscht.cz |
| Alkene (C=C) | Stretching | ~1640 - 1680 | Medium to Weak, Sharp pressbooks.pub |
| Alcohol (C-O) | Stretching | ~1050 - 1150 | Strong, Sharp |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. moravek.com It is an essential tool for assessing the purity of chemical compounds. moravek.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It travels through a column packed with a nonpolar stationary phase (e.g., C18 silica) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net Separation occurs based on the differential partitioning of the analyte and any impurities between the two phases. Purity is assessed by monitoring the column eluent with a suitable detector (e.g., a Refractive Index Detector or UV detector at low wavelengths). A pure sample should ideally yield a single, sharp, symmetrical peak in the chromatogram. sepscience.com The presence of additional peaks indicates impurities, and their area percentage can be used to quantify the purity level. chromforum.org HPLC is also highly effective for separating geometric or positional isomers, which may be present as byproducts from the synthesis of this compound.
Solid-Phase Microextraction (SPME) Coupled with GC-FID/MS for Volatile Analysis
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely employed for the extraction of volatile and semi-volatile organic compounds from various matrices. When coupled with Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, it provides a powerful tool for the comprehensive analysis of compounds like this compound.
The selection of the SPME fiber is a critical parameter for the efficient extraction of the target analyte. For a moderately polar compound like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can adsorb a wide range of analytes with varying polarities and molecular weights. researchgate.net The extraction efficiency is further influenced by parameters such as extraction time and temperature, which must be optimized to ensure equilibrium is reached between the sample matrix and the fiber coating.
Following thermal desorption of the analyte from the SPME fiber in the hot GC inlet, the separation of volatile components is achieved on a capillary column. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically suitable for resolving a range of volatile compounds. nih.gov The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points.
For detection, a dual system of FID and MS can be employed. The FID provides excellent quantitative data due to its wide linear range and high sensitivity for hydrocarbons. unair.ac.id Simultaneously, the MS detector provides mass spectra of the eluted compounds, which can be compared against spectral libraries like the NIST Mass Spectral Library for confident identification. researchgate.net The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, aiding in its unambiguous identification. nih.govnist.gov
Below is a table representing a proposed set of parameters for the SPME-GC-FID/MS analysis of this compound, based on established methods for similar volatile alcohols.
| Parameter | Condition |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Type | Headspace (HS) |
| Incubation/Extraction Temp. | 60°C |
| Incubation/Extraction Time | 30 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min |
| FID Temperature | 250°C |
| MS Transfer Line Temp. | 230°C |
| MS Ion Source Temp. | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
Analytical Method Development for Isomer Separation and Impurity Profiling
The comprehensive quality assessment of this compound requires analytical methods capable of separating its potential isomers and profiling any impurities. These impurities may arise from the synthetic route, degradation, or storage of the compound. Gas chromatography is a powerful technique for this purpose, often providing the necessary resolution to separate closely related compounds. thermofisher.com
Isomer Separation:
This compound can exist as geometric isomers ((E)- and (Z)-isomers) due to the presence of a carbon-carbon double bond, and as enantiomers (R- and S-isomers) due to the chiral center at the carbon atom bearing the hydroxyl group.
Geometric Isomer Separation: The separation of (E)- and (Z)-isomers can often be achieved using standard capillary GC columns, such as those with mid-polarity stationary phases. The different spatial arrangements of the substituents around the double bond can lead to slight differences in boiling points and interactions with the stationary phase, resulting in different retention times.
Enantiomeric Separation: The separation of enantiomers requires a chiral stationary phase. Cyclodextrin-based chiral columns are commonly used for the enantioselective GC separation of volatile chiral compounds, including alcohols. chromatographyonline.com Derivatized cyclodextrins, such as those bonded to a polysiloxane backbone, can provide the necessary stereospecific interactions to resolve the R- and S-enantiomers. nih.govgcms.cz In some cases, derivatization of the alcohol to an ester or ether prior to analysis can enhance the separation. nih.gov
Impurity Profiling:
Impurity profiling involves the detection, identification, and quantification of any unwanted chemical entities in the this compound sample. rroij.com A high-resolution capillary GC-MS system is the method of choice for this task. nih.gov Potential impurities could include:
Residual starting materials from synthesis.
By-products of the chemical reaction, such as positional isomers or over-oxidation products (e.g., ketones or aldehydes).
Degradation products formed during storage, such as oxidation products or polymers.
The development of a robust impurity profiling method would involve optimizing the GC temperature program to ensure the elution and separation of all potential impurities, from the most volatile to the least volatile. The use of a high-resolution mass spectrometer can aid in the identification of unknown impurities by providing accurate mass measurements for elemental composition determination. Method validation according to ICH guidelines is crucial to ensure the method is specific, precise, accurate, and linear for the quantification of identified impurities. rroij.com
The following table outlines a general approach and the techniques used for the separation of isomers and impurity profiling of this compound.
| Analytical Target | Recommended Technique | Key Parameters & Considerations |
| Geometric Isomers (E/Z) | GC-MS | Column: Mid-polarity (e.g., DB-5ms, HP-5MS). Method: Optimized temperature program to maximize resolution. |
| Enantiomers (R/S) | Chiral GC-MS | Column: Chiral stationary phase (e.g., derivatized β-cyclodextrin). Method: Isothermal or slow temperature ramp for optimal chiral separation. Derivatization may be required. |
| Impurity Profiling | High-Resolution GC-MS | Column: High-efficiency capillary column (e.g., 30-60m length). Method: Wide temperature program to cover a broad volatility range. Use of MS for identification against libraries and fragmentation pattern analysis. |
Environmental Fate and Atmospheric Chemistry of 3 Methyl 3 Hexen 2 Ol and Green Leaf Volatiles
Atmospheric Degradation Pathways and Mechanisms
The primary fate of 3-Methyl-3-hexen-2-ol in the troposphere is chemical degradation initiated by reactions with key atmospheric oxidants. The dominant daytime oxidant is the hydroxyl radical (OH), while nitrate (B79036) radicals (NO3) and ozone (O3) play significant roles, particularly at night. The presence of a double bond and a hydroxyl functional group in the structure of this compound dictates its reactivity and the subsequent degradation pathways.
The reaction with OH radicals can proceed via two main pathways: addition to the C=C double bond or abstraction of a hydrogen atom, primarily from the hydroxyl group or adjacent carbon atoms. The addition of OH to the double bond is typically the faster and more dominant pathway for unsaturated alcohols, leading to the formation of a substituted hydroxyalkyl radical.
The photochemical oxidation of this compound is initiated by its reaction with atmospheric oxidants, leading to the formation of a cascade of gas-phase products. The initial radical adducts, formed from reactions with OH, O3, or NO3, react rapidly with molecular oxygen (O2) to form peroxy radicals (RO2). These peroxy radicals can then react with nitric oxide (NO), hydroperoxy radicals (HO2), or other RO2 radicals, leading to a variety of oxidation products.
For unsaturated alcohols, these reactions can yield smaller, more volatile compounds such as aldehydes (e.g., butanal) and ketones, as well as larger, multifunctional species that have lower volatility. researchgate.net For instance, the oxidation of similar C6 unsaturated alcohols has been shown to produce butanal as a major degradation product. researchgate.net The specific products formed depend on the structure of the initial compound and the ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOx).
Beyond gas-phase chemistry, the oxidation products of this compound can undergo multiphase and heterogeneous transformations. Water-soluble products can partition into atmospheric aqueous phases, such as cloud and fog droplets or aerosol water, where they can undergo further aqueous-phase oxidation. This process is particularly relevant for compounds containing hydroxyl groups, which enhance their solubility.
Heterogeneous reactions can occur on the surfaces of existing aerosol particles. The uptake of gas-phase oxidation products onto particle surfaces can lead to chemical reactions that alter the composition and properties of the aerosol. For example, acid-catalyzed reactions within acidic sulfate (B86663) aerosols can be an important pathway for the transformation of certain biogenic oxidation products, leading to the formation of less volatile compounds that contribute to aerosol mass. mdpi.com
Secondary Organic Aerosol (SOA) Formation Potential
A significant outcome of the atmospheric oxidation of BVOCs like this compound is the formation of Secondary Organic Aerosol (SOA). nih.gov SOA is formed when low-volatility oxidation products nucleate to form new particles or, more commonly, condense onto pre-existing aerosol particles. fortlewis.edu The potential of a VOC to form SOA depends on the volatility of its oxidation products, its atmospheric abundance, and its chemical reactivity. fortlewis.edu
Biogenic hydrocarbons are recognized as the most significant natural source of SOA globally. fortlewis.edu The oxidation of unsaturated alcohols can produce multifunctional compounds (e.g., diols, hydroperoxides, and organic acids) with sufficiently low vapor pressures to partition into the particle phase. Studies on similar compounds, such as 2-methyl-3-buten-2-ol (B93329) (MBO), have demonstrated their capacity to generate SOA, highlighting the importance of this class of compounds for atmospheric particle concentrations. researchgate.net
Once in the particle phase, the initial oxidation products can continue to react, leading to the formation of higher molecular weight compounds known as oligomers. These particle-phase reactions, which can include processes like accretion reactions (e.g., hemiacetal formation, aldol (B89426) condensation) and radical-radical reactions, are crucial for the growth and aging of SOA.
Tropospheric Lifetimes and Atmospheric Reactivity Assessments
Rate coefficients for C6 and other unsaturated alcohols with OH, O3, and NO3 have been determined in laboratory studies. researchgate.netnih.gov These data allow for the estimation of their atmospheric lifetimes. Reactions with the OH radical are typically the dominant removal pathway during the day, leading to lifetimes on the order of hours. Reactions with O3 and NO3 can be significant loss processes, especially in polluted environments or during the nighttime.
Table 1: Estimated Tropospheric Lifetimes of Structurally Similar Unsaturated Alcohols This interactive table provides representative reaction rate coefficients and calculated atmospheric lifetimes for unsaturated alcohols similar to this compound. Lifetimes are estimated based on typical global average oxidant concentrations.
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Avg. Oxidant Conc. (molecule cm⁻³) | Estimated Lifetime (hours) |
| (E)-2-Hexen-1-ol | OH | 1.0 x 10⁻¹⁰ researchgate.net | 1 x 10⁶ | 2.8 |
| (Z)-3-Hexen-1-ol | OH | 1.4 x 10⁻¹⁰ researchgate.net | 1 x 10⁶ | 2.0 |
| 3-Methyl-3-buten-2-ol (B86003) | O₃ | 6.29 x 10⁻¹⁷ nih.gov | 7 x 10¹¹ | 6.4 |
| trans-2-Hexenal | Cl | 3.17 x 10⁻¹⁰ acs.org | 1 x 10⁴ | 9.0 (coastal) |
Note: The reactivity of this compound is expected to be in a similar range, leading to a short atmospheric lifetime of a few hours.
Atmospheric Modeling of Biogenic Volatile Organic Compound (BVOC) Emissions and Fate (e.g., MEGAN)
To assess the regional and global impacts of BVOCs, scientists use sophisticated atmospheric models. The Model of Emissions of Gases and Aerosols from Nature (MEGAN) is a widely used framework for estimating the fluxes of various biogenic compounds from terrestrial ecosystems into the atmosphere. mit.eduresearchgate.net MEGAN uses information on land cover, vegetation type, temperature, light, and other environmental factors to calculate emissions for hundreds of VOCs, including terpenoids, alcohols, and other oxygenated compounds. mit.educopernicus.org
These emission estimates are then used as inputs for larger atmospheric chemistry transport models (CTMs). CTMs simulate the transport, chemical transformation, and deposition of these compounds. The models incorporate chemical mechanisms that use the kinetic data and product yields discussed in the previous sections to predict the evolution of BVOCs and their impact on atmospheric composition, including the formation of ozone and SOA. copernicus.org While models like MEGAN may not always speciate every single BVOC, compounds like this compound are accounted for within broader chemical classes, such as oxygenated VOCs, allowing for the simulation of their collective impact on the atmosphere. copernicus.org
Research Applications of 3 Methyl 3 Hexen 2 Ol and Derivatives in Organic Synthesis
Role as Intermediate in Fine Chemical Synthesis
While specific large-scale industrial applications of 3-Methyl-3-hexen-2-ol as a standalone fine chemical are not extensively documented, its structural motif is present in various natural products and fragrances. Its derivatives, obtained through reactions such as esterification or etherification, can be valuable intermediates. For instance, allylic alcohols are known precursors in the synthesis of certain fragrance compounds through rearrangement and oxidation reactions. The potential for this compound to serve as a starting material for such compounds is an area of interest for the flavor and fragrance industry.
| Potential Fine Chemical Derivatives | Synthetic Transformation | Potential Application Area |
| 3-Methyl-3-hexen-2-yl acetate | Esterification | Fragrance, Flavor |
| 3-Methyl-3-hexen-2-one | Oxidation | Fragrance, Synthetic Intermediate |
| 1,2-Epoxy-3-methyl-3-hexene | Epoxidation | Reactive Intermediate |
Precursors for Pharmaceutical and Agrochemical Development
The structural framework of this compound is a component of more complex molecules that have shown biological activity. Although direct use of this specific alcohol as a precursor in currently marketed pharmaceuticals or agrochemicals is not prominent, its derivatives represent potential starting points for the synthesis of novel bioactive compounds. For example, the synthesis of analogues of natural products like Bohemamine, a pyrrolizidine (B1209537) alkaloid with cytotoxic properties, often involves the construction of substituted carbon chains where a molecule like this compound could serve as a key building block. nih.govnih.gov The development of new synthetic routes to these complex molecules is an active area of research.
Furthermore, the allylic alcohol functionality is a key feature in many biologically active molecules. The stereoselective synthesis of chiral allylic alcohols is a critical step in the preparation of numerous pharmaceutical agents. nih.govdicp.ac.cnorganic-chemistry.org Methodologies developed for the asymmetric synthesis of similar allylic alcohols can be applied to this compound to generate chiral derivatives for biological screening.
Utility as Building Blocks for Complex Organic Molecules
The true synthetic power of this compound lies in its utility as a versatile building block for constructing more elaborate organic molecules. The combination of a nucleophilic hydroxyl group and a reactive double bond allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
One important application of allylic alcohols is in the synthesis of pyran rings, a common motif in many natural products and biologically active compounds. nih.govmdpi.comnih.govencyclopedia.puborganic-chemistry.org The reaction of an allylic alcohol with an aldehyde or ketone, often catalyzed by a Lewis or Brønsted acid, can lead to the formation of a tetrahydropyran (B127337) ring system. This type of reaction, known as a Prins-type cyclization, is a powerful tool for the stereoselective synthesis of cyclic ethers.
Moreover, the double bond in this compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic systems. The hydroxyl group can direct the stereochemical outcome of these reactions, providing a level of control that is highly desirable in organic synthesis.
The stereoselective synthesis of complex molecules often relies on the use of chiral building blocks. Asymmetric epoxidation of the double bond in this compound, for instance, can generate chiral epoxy alcohols. nih.govmdpi.com These chiral intermediates are valuable precursors for the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceutical applications.
| Reaction Type | Product Type | Significance |
| Prins-type Cyclization | Tetrahydropyran derivatives | Access to common heterocyclic core |
| Diels-Alder Reaction | Substituted cyclohexene (B86901) derivatives | Formation of complex carbocycles |
| Asymmetric Epoxidation | Chiral epoxy alcohols | Access to enantiomerically pure compounds |
| Oxidation | α,β-Unsaturated ketones | Versatile synthetic intermediates |
Applications in Advanced Materials Science
The application of this compound and its derivatives in materials science is an emerging area of research. The presence of a polymerizable double bond and a reactive hydroxyl group makes it a potential monomer for the synthesis of specialty polymers and resins. semanticscholar.org
The hydroxyl group can be used to incorporate the molecule into polyester (B1180765) or polyurethane chains, while the double bond can undergo radical or cationic polymerization. This dual functionality allows for the creation of cross-linked polymers with tailored properties. For example, the incorporation of this compound into a polymer backbone could introduce hydrophilicity and provide sites for further chemical modification.
Furthermore, unsaturated alcohols can be used in the synthesis of epoxy resins. acs.orgresearchgate.netwikipedia.org The double bond can be epoxidized to form a reactive oxirane ring, which can then be cured with a hardener to form a durable thermosetting material. The specific structure of this compound could impart unique properties, such as altered flexibility or adhesion, to the resulting epoxy resin. While this specific application is still largely exploratory, the fundamental reactivity of the molecule suggests its potential in the development of new polymeric materials.
Natural Occurrence, Biosynthesis, and Biological Significance of 3 Methyl 3 Hexen 2 Ol Analogues
Occurrence as Biogenic Volatile Organic Compounds (BVOCs)
Analogues of 3-Methyl-3-hexen-2-ol are part of a vast group of chemical compounds known as Biogenic Volatile Organic Compounds (BVOCs). These are low-boiling-point, lipophilic secondary metabolites synthesized and emitted by terrestrial and marine organisms, particularly plants and fungi. mdpi.combham.ac.uknih.gov Globally, BVOC emissions from the biosphere are estimated to be an order of magnitude higher than those from anthropogenic sources. nih.govhelsinki.fi The chemical diversity of BVOCs is immense, encompassing tens of thousands of compounds broadly categorized as terpenoids, fatty acid derivatives (including unsaturated alcohols), benzenoids, and others. mdpi.comnih.gov
Unsaturated alcohols, such as analogues of this compound, are frequently identified components of the volatile profiles of various organisms. While many well-known examples are C6 compounds, related structures with different carbon chain lengths are also prevalent. For instance, the C8 compound 1-octen-3-ol, known as "mushroom alcohol," is a characteristic volatile organic compound produced by a wide range of fungi and is responsible for their typical odor. nih.gov Plants also emit a variety of alcohols; for example, 2-methyl-3-buten-2-ol (B93329) is a significant emission from certain pine species. nih.gov The specific compound this compound has been identified in the volatile emissions of plants such as Rosa rugosa and spikenard. thegoodscentscompany.com Fungi also contribute to the atmospheric mix of volatile alcohols, with species like Phoma sp. producing 2-methyl-propanol and 3-methyl-butanol. nih.gov
The emission of these compounds is not limited to leaves; plant roots can also release a diverse array of VOCs, including various alcohols, into the soil environment, influencing belowground ecosystems. researchgate.netfrontiersin.org The specific blend of BVOCs emitted varies significantly between different species and even different organs of the same plant. mdpi.com
Table 1: Examples of Naturally Occurring Unsaturated Alcohol BVOCs
| Compound Name | Chemical Formula | Natural Source(s) |
|---|---|---|
| (Z)-3-Hexen-1-ol | C6H12O | Most green plants nih.gov |
| 1-Octen-3-ol | C8H16O | Fungi (e.g., mushrooms), some plants nih.gov |
| 2-Methyl-3-buten-2-ol | C5H10O | Pine trees (Pinus spp.) nih.gov |
| Linalool | C10H18O | Various flowering plants, found in tropical ecosystems helsinki.fi |
In-Plant Biosynthesis and Emission in Green Leaf Volatiles (GLVs)
The primary route for the biosynthesis of this compound analogues in plants is the hydroperoxide lyase (HPL) branch of the oxylipin pathway. nih.govbohrium.com This pathway is responsible for producing a class of compounds known as Green Leaf Volatiles (GLVs), which are named for their characteristic "green" odor, reminiscent of cut grass. nih.govresearchgate.net GLVs are predominantly C6 compounds, but the same pathway can generate related molecules of varying chain lengths.
The biosynthesis begins with the release of polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid, from plant cell membranes by lipases. nih.govresearchgate.netfrontiersin.org This release is often triggered by physical damage to the plant tissue, such as from herbivore feeding or mechanical wounding. researchgate.netresearchgate.net
Once freed, these fatty acids are oxygenated by lipoxygenase (LOX) enzymes to form fatty acid hydroperoxides. mdpi.comfrontiersin.org The subsequent step is crucial for determining the carbon chain length of the final product. The enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxides, generating short-chain volatile aldehydes. nih.govmdpi.comfrontiersin.org For example, 13-hydroperoxides of linolenic and linoleic acid are cleaved to form C6 aldehydes like (Z)-3-hexenal and hexanal, respectively. frontiersin.org
These aldehydes are often unstable and can be further modified. nih.gov They can be reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH) enzymes. nih.govfrontiersin.org For instance, (Z)-3-hexenal is reduced to (Z)-3-hexenol. mdpi.com This final conversion from aldehyde to alcohol is a critical step in the formation of volatile unsaturated alcohols. nih.gov The entire process, from fatty acid release to alcohol formation, can occur within seconds of tissue damage, making it a rapid response mechanism. researchgate.net
Enzymatic Pathways in Biological Systems
The formation of unsaturated alcohols like this compound analogues in plants and other organisms relies on a well-defined enzymatic cascade within the broader oxylipin pathway. nih.govmdpi.com
Lipase (B570770) Activity : The pathway is initiated when lipases are activated by cellular stress or damage, catalyzing the hydrolysis of membrane lipids to release free polyunsaturated fatty acids. nih.govresearchgate.net
Lipoxygenase (LOX) : These enzymes incorporate molecular oxygen into the fatty acid chains at specific positions. LOX enzymes are classified based on where they add the oxygen; for instance, 9-LOX and 13-LOX act on different carbons of the fatty acid backbone, leading to different hydroperoxide isomers. bohrium.com This step is the primary oxidation event. mdpi.com
Hydroperoxide Lyase (HPL) : This enzyme catalyzes the cleavage of the fatty acid hydroperoxides into a volatile aldehyde and a corresponding omega-oxoacid. mdpi.comfrontiersin.org The specificity of the HPL determines the structure of the resulting aldehyde.
Alcohol Dehydrogenase (ADH) : The final step in the formation of volatile alcohols is the reduction of the aldehydes produced by HPL. ADH enzymes utilize cofactors like NAD+ to convert the aldehyde functional group into an alcohol. nih.govfrontiersin.org Plants possess various ADH enzymes, and mutations in these can lead to altered volatile profiles, with reduced alcohol emission and increased aldehyde release. nih.gov
While this pathway is best characterized for C6 GLVs in plants, similar enzymatic systems operate in other organisms. Fungi, for example, utilize the breakdown of linoleic acid to produce the C8 alcohol 1-octen-3-ol, indicating the versatility of this metabolic route across different biological kingdoms. nih.gov
Table 2: Key Enzymes in the Biosynthesis of Unsaturated Volatile Alcohols
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Lipase | - | Releases fatty acids from membrane lipids | Galactolipids, Phospholipids | Free Fatty Acids (e.g., Linolenic acid) |
| Lipoxygenase | LOX | Dioxygenation of fatty acids | Polyunsaturated Fatty Acids | Fatty Acid Hydroperoxides |
| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | Fatty Acid Hydroperoxides | Volatile Aldehydes & Oxoacids |
Role in Inter- and Intra-species Chemical Communication (e.g., Pheromones)
Volatile unsaturated alcohols and their derivatives are crucial semiochemicals, mediating communication both within and between species. nih.gov These compounds can act as pheromones, which are chemical signals that trigger specific responses in members of the same species, and as allelochemicals that affect other species. researchgate.net
In the context of plant-insect interactions, GLVs like (Z)-3-hexenol play a multifaceted role. nih.gov They can act as attractants for the natural enemies of herbivores, a phenomenon known as "indirect defense." bohrium.comnih.gov For example, plants damaged by caterpillars release these volatiles, which guide parasitic wasps to their hosts. mdpi.com At the same time, these compounds can serve as repellents to the herbivores themselves. nih.gov This dual function highlights their importance in structuring multitrophic interactions.
Unsaturated alcohols are also components of insect pheromones. Many beetle species utilize alcohols and their derivatives for chemical signaling. uni-bayreuth.de The specificity of the signal often lies in the precise blend and ratio of different volatile components. researchgate.net The perception of these chemical cues can be influenced by other environmental odors. For instance, the presence of ethanol (B145695) from fermenting fruit can potentiate the response of flies to aggression-promoting pheromones, demonstrating how different volatile signals are integrated by the insect nervous system. nih.govnih.govelifesciences.org
Beyond animal communication, these volatiles are key in plant-plant signaling. bohrium.com A plant under attack emits GLVs that can be perceived by neighboring, undamaged plants. nih.gov This "eavesdropping" can prime the receiving plant, leading it to mount a faster and stronger defense response when it is subsequently attacked. nih.govnih.gov
Involvement in Plant Stress Responses and Defense Mechanisms
The production and emission of this compound analogues and related GLVs are hallmark responses of plants to a wide range of biotic and abiotic stresses. nih.govresearchgate.net These stresses include feeding by herbivores, infection by pathogens, and physical damage, as well as environmental challenges like drought or temperature extremes. researchgate.netnih.govresearchgate.net
Upon stress, particularly mechanical wounding, the emission of these compounds is almost instantaneous. researchgate.net This rapid release serves as an immediate chemical signal of distress. Some of the emitted compounds have direct defensive properties. For instance, certain lipid-derived volatiles, including aldehydes and alcohols, exhibit antimicrobial activity and can inhibit the growth of pathogenic bacteria on the leaf surface. nih.gov
A primary role of these stress-induced volatiles is in signaling. Exposure to C6 alcohols like (Z)-3-hexenol can trigger a cascade of defense responses within the plant. Studies in maize have shown that this compound can induce the transcription of numerous defense-related genes, including those involved in the lipoxygenase pathway itself (a positive feedback loop) and those that produce other defensive metabolites. researchgate.net This signaling can be systemic, meaning that a localized wound can lead to a heightened state of defense throughout the entire plant. nih.gov
Furthermore, as mentioned previously, these volatiles act as airborne signals that warn neighboring plants of an impending threat. nih.govresearchgate.net This priming effect allows for a community-level defense response, where the initial attack on one plant can increase the resistance of the entire population. bohrium.com The emission of these compounds is therefore a critical component of a plant's ability to defend itself and to coordinate defenses with its neighbors. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-3-hexen-2-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydration of 3-methyl-3-hexene or selective oxidation of allylic alcohols. Key parameters include temperature control (133–135°C at 15 Torr for distillation) and catalyst selection (e.g., chromic acid for oxidation) . Use GC-MS or NMR to monitor intermediates and confirm stereochemistry, as side products like 4-methyl-3-hexanone may form under oxidative conditions .
Q. How can researchers characterize the physicochemical properties of this compound experimentally?
- Methodological Answer :
- Boiling Point : 133–135°C (15 Torr) .
- Density : 0.843 ± 0.06 g/cm³ (experimental) .
- pKa : 14.79 ± 0.20 (predicted) .
Use differential scanning calorimetry (DSC) to determine thermal stability and IR spectroscopy to identify functional groups (e.g., hydroxyl and alkene stretches). Compare computational predictions (e.g., InChIKey:ALSBKNSBCLYOOI-UHFFFAOYSA-N) with experimental data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 3) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H319/H335 hazards) .
- Waste Disposal : Segregate waste for incineration or solvent recovery to minimize aquatic toxicity (H412) .
Advanced Research Questions
Q. How do stereochemical and electronic factors influence the reactivity of this compound in substitution and addition reactions?
- Methodological Answer : The compound’s allylic hydroxyl group and α,β-unsaturated system enable nucleophilic substitution (e.g., SOCl₂ to form chlorides) or conjugate additions. Computational modeling (e.g., DFT studies) can predict regioselectivity, while kinetic isotope effects elucidate mechanisms . For example, the electron-withdrawing effect of the hydroxyl group directs electrophiles to the β-carbon .
Q. What computational tools are effective for predicting the environmental fate of this compound, particularly its atmospheric oxidation pathways?
- Methodological Answer : Use the EPA EPI Suite to estimate biodegradation half-lives and Gaussian for modeling reaction pathways with ozone or hydroxyl radicals. Experimental validation via smog chamber studies can quantify secondary organic aerosol (SOA) formation, aligning with global VOC emission models (e.g., 22.5% contribution from "other reactive VOCs") .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer :
- Systematic Testing : Conduct solubility trials in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under controlled temperatures (e.g., 25°C vs. 40°C) .
- Data Normalization : Apply the Hansen Solubility Parameters (HSP) to correlate results with solvent polarity and hydrogen-bonding capacity .
- Meta-Analysis : Cross-reference datasets from IUPAC Solubility Data Series and PubChem to identify outliers caused by impurities or measurement techniques .
Q. What strategies enable the integration of this compound into multi-step syntheses of bioactive compounds?
- Methodological Answer :
- Retrosynthetic Planning : Use AI-driven tools (e.g., Pistachio or Reaxys) to identify feasible routes, such as coupling with nitroaromatics for pharmaceutical intermediates .
- Protecting Groups : Temporarily mask the hydroxyl group with TMS or acetyl during Grignard or Diels-Alder reactions .
- Case Study : this compound derivatives have been explored as enzyme inhibitors (e.g., acetylcholinesterase) via Michael addition to cysteine residues .
Data Contradiction Analysis
Q. Why do reported boiling points for this compound vary between 133–135°C (15 Torr) and higher values in some literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
